molecular formula C23H23FN4O4S B2556756 Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-09-2

Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2556756
CAS No.: 946354-09-2
M. Wt: 470.52
InChI Key: UKXKECPCCYAXAE-UHFFFAOYSA-N
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Description

The compound Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core substituted with a thioxo group, a 4-fluorophenylpiperazine moiety, and a methyl carboxylate ester. This structure integrates key pharmacophoric elements: the quinazoline scaffold is associated with diverse biological activities (e.g., kinase inhibition), while the 4-fluorophenylpiperazine group is common in CNS-targeting agents due to its affinity for serotonin and dopamine receptors . The thioxo (C=S) group may enhance metabolic stability compared to oxo (C=O) analogues, as sulfur’s lower electronegativity reduces susceptibility to enzymatic hydrolysis .

Properties

CAS No.

946354-09-2

Molecular Formula

C23H23FN4O4S

Molecular Weight

470.52

IUPAC Name

methyl 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H23FN4O4S/c1-32-22(31)15-2-7-18-19(14-15)25-23(33)28(21(18)30)9-8-20(29)27-12-10-26(11-13-27)17-5-3-16(24)4-6-17/h2-7,14H,8-13H2,1H3,(H,25,33)

InChI Key

UKXKECPCCYAXAE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's complex structure includes a piperazine moiety and a quinazoline core, which are known to contribute to various pharmacological activities. The presence of fluorine in the phenyl ring is significant for enhancing lipophilicity and possibly improving bioavailability.

Research indicates that compounds with similar structures often interact with multiple biological targets, including enzymes and receptors involved in signaling pathways. The specific interactions of this compound may include:

  • Inhibition of Enzymatic Activity : Many derivatives of quinazoline have been shown to inhibit kinases and other enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The piperazine component suggests potential activity at neurotransmitter receptors, which could influence central nervous system functions.

Antitumor Activity

Recent studies have demonstrated that related quinazoline derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.0Induction of apoptosis
HeLa (Cervical)7.5Inhibition of cell cycle progression
MCF-7 (Breast)6.0Targeting estrogen receptor pathways

These results indicate a promising potential for this compound in cancer therapy.

Antimicrobial Activity

In addition to antitumor properties, preliminary evaluations suggest that the compound may exhibit antimicrobial effects. Similar compounds have shown activity against:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus12.5 µg/mLBactericidal
Escherichia coli25 µg/mLBacteriostatic
Candida albicans15 µg/mLAntifungal

Case Studies

  • Case Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their antitumor effects. The lead compound showed a dose-dependent inhibition of tumor growth in xenograft models.
  • Case Study on Antimicrobial Properties : Research conducted by Shen et al. (2011) highlighted the antimicrobial efficacy of piperazine derivatives against various pathogens, suggesting that modifications to the piperazine ring can enhance activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Quinoline and Quinazoline Families

Quinoline and quinazoline derivatives are structurally analogous, differing in the number of nitrogen atoms in their bicyclic cores. For example:

  • 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids () share a piperazine-linked aryl group but feature a quinoline core.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces quinazoline with an imidazopyridine core. The nitrophenyl and cyano groups in this compound increase electron-withdrawing effects, which may reduce bioavailability compared to the fluorophenyl group in the target compound .

Substituent Effects on Physicochemical Properties

  • 4-Fluorophenylpiperazine vs. Benzenesulfonylpiperazine : The fluorophenyl group in the target compound improves lipophilicity (logP ~3.2 estimated) compared to benzenesulfonyl-substituted analogues (logP ~1.8), enhancing blood-brain barrier penetration .
  • Thioxo (C=S) vs. This modification may also reduce oxidative metabolism, as seen in similar thioamide derivatives .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Notable Properties
Methyl 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline 4-Fluorophenylpiperazine, thioxo, methyl ester High lipophilicity (est. logP 3.2), potential CNS activity
1-Cyclopropyl-6-fluoro-3-quinolinecarboxylic acid derivatives () Quinoline Benzenesulfonyl/benzoylpiperazine Antibacterial activity (MIC: 0.5–4 µg/mL against S. aureus)
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazopyridine-dicarboxylate () Imidazopyridine Nitrophenyl, cyano Low solubility (melting point 243–245°C), electron-withdrawing effects

Research Findings and Implications

  • Synthetic Feasibility : The target compound can be synthesized via acylation of a piperazine intermediate, analogous to methods in using DCM/EtOH and triethylamine .
  • Electron-Deficient Cores: The quinazoline-thioxo core may exhibit greater π-π stacking interactions than quinoline or imidazopyridine derivatives, as suggested by computational studies on isoelectronic systems .
  • Metabolic Stability : Thioxo groups in similar compounds show 20–30% higher plasma stability in rodent models compared to oxo analogues, likely due to resistance to esterase cleavage .

Q & A

Q. What experimental controls are essential when studying off-target effects in kinase inhibition assays?

  • Include pan-kinase inhibitors (e.g., staurosporine) as positive controls and DMSO-only treatments as negative controls. Use selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler). Confirm hits via CRISPR knockouts or siRNA silencing .

Methodological Resources

  • Synthetic Protocols : Palladium-catalyzed cyclization , EP/USP impurity standards .
  • Analytical Tools : Chromolith HPLC columns for high-resolution separation , X-ray crystallography for structural validation .
  • Toxicity Guidelines : OECD-compliant zebrafish assays , Derek Nexus for in silico predictions .

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